molecular formula C20H25BrN2O6 B11107624 ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11107624
M. Wt: 469.3 g/mol
InChI Key: CWPTXECXYYAWHU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Methoxylation: Addition of methoxy groups at the 5th and 2nd positions.

    Carboxylation: Formation of the carboxylate ester at the 3rd position.

    Morpholinylmethylation: Introduction of the morpholin-4-ylmethyl group at the 2nd position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carboxylate ester to an alcohol.

    Substitution: Halogen exchange reactions at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-methoxy-1H-indole-3-carboxylate: Lacks the morpholin-4-ylmethyl and methoxy-2-oxoethyl groups.

    Ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the bromine atom at the 6th position.

    Ethyl 6-bromo-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the methoxy group at the 5th position.

Uniqueness

The unique combination of substituents in ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25BrN2O6

Molecular Weight

469.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-(2-methoxy-2-oxoethyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C20H25BrN2O6/c1-4-29-20(25)19-13-9-17(26-2)14(21)10-15(13)23(12-18(24)27-3)16(19)11-22-5-7-28-8-6-22/h9-10H,4-8,11-12H2,1-3H3

InChI Key

CWPTXECXYYAWHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CC(=O)OC)CN3CCOCC3

Origin of Product

United States

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